5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Description

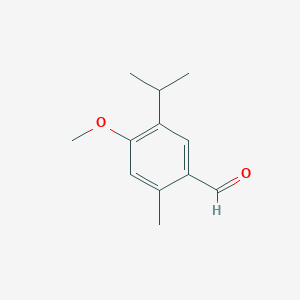

5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS: 105337-42-6) is a benzaldehyde derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features substituents at three positions on the aromatic ring: a methyl group at position 2, a methoxy group at position 4, and an isopropyl group at position 5 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate and is manufactured by Wuhan Xinxin Jiali Biological Technology Co., Ltd., which exports it globally for use in drug synthesis and chemical research .

Properties

IUPAC Name |

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBGRBNUQCTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390938 | |

| Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105337-42-6 | |

| Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Isopropyl-4-methoxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of Alkylbenzenes Using Electrochemical and Ultrasonic Techniques

One effective approach to prepare benzaldehyde derivatives, including substituted ones like 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, is the oxidation of corresponding alkylbenzenes (e.g., toluene or xylene derivatives) using electrochemical oxidation in the presence of manganese sulfate electrolyte and lead dioxide electrodes. This method involves:

- Preparing an oxidation solution by ultrasonic electrolysis in an electrolytic cell without a diaphragm, using MnSO4 as electrolyte and PbO2/Pb electrodes.

- The oxidation solution contains Mn(III) species, whose concentration is measured by ferrous titration.

- The raw material (alkylbenzene derivative) is subjected to a liquid-liquid two-phase oxidation reaction at controlled temperature (~60°C) and ultrasonic frequency (59 kHz, 175 W).

- Sulfuric acid is added to adjust the acidity of the reaction mixture.

- After reaction completion, the organic phase is separated and distilled to isolate the benzaldehyde derivative.

This method is noted for its simplicity, high material utilization, current efficiency, and product yield, making it suitable for industrial-scale synthesis. The ultrasonic assistance enhances reaction rates and selectivity. Although the patent specifically mentions benzaldehyde and methylbenzaldehyde, the methodology is adaptable to substituted benzaldehydes such as this compound by selecting appropriate alkylbenzene precursors.

| Parameter | Condition/Value |

|---|---|

| Electrolyte | MnSO4 |

| Electrodes | PbO2/Pb (anode), Pb (cathode) |

| Ultrasonic frequency | 59 kHz |

| Ultrasonic power | 175 W |

| Temperature | 60 °C |

| Acid used | Sulfuric acid (5.5 mol/L) |

| Reaction time | ~1.8 hours |

| Oxidation species | Mn(III) |

| Product isolation | Liquid-liquid separation, distillation |

Palladium-Catalyzed Carbonylation of Iodobenzene Derivatives

Another advanced and green synthetic route involves the palladium-catalyzed carbonylation of iodobenzene derivatives in the presence of carbon dioxide and hydrosilane compounds under mild conditions. This method includes:

- Reacting an iodobenzene derivative (bearing substituents corresponding to this compound) with CO2 and hydrosilane in the presence of an organic base and a palladium-based catalyst.

- The reaction proceeds in solvents such as acetonitrile, methanol, ethanol, triethylamine, or N,N-dimethylbenzamide.

- The process achieves high conversion rates (>99.9%) and yields (>90%) of the benzaldehyde derivatives.

- This method is environmentally friendly, using CO2 as a carbonyl source and avoiding harmful reagents.

This catalytic carbonylation is highly efficient for synthesizing benzaldehyde derivatives with various substituents, including methoxy, isopropyl, and methyl groups, making it applicable for this compound synthesis.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Palladium metal-based catalyst |

| Base | Organic base (e.g., triethylamine) |

| Carbonyl source | Carbon dioxide (CO2) |

| Reducing agent | Hydrosilane compounds |

| Solvents | Acetonitrile, methanol, ethanol, etc. |

| Reaction time | 0.1–20 hours (commonly 12–24 hours) |

| Conversion rate | >99.9% |

| Yield | >90% |

| Reaction conditions | Mild temperature, green chemistry route |

Other Synthetic Considerations

- Stock solution preparation and solubility data for this compound are available for formulation and experimental use, indicating the compound’s stability and handling protocols.

- While direct synthetic procedures specific to this compound are limited in literature, analogous benzaldehyde derivatives have been synthesized via hydrazide intermediates and base-promoted reactions, which may be adapted for this compound.

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrochemical Ultrasonic Oxidation | MnSO4 electrolyte, PbO2/Pb electrodes, ultrasonic bath, sulfuric acid, 60°C | High yield, efficient, scalable | Requires specialized electrolysis setup |

| Pd-Catalyzed Carbonylation | Iodobenzene derivative, CO2, hydrosilane, Pd catalyst, organic base, mild solvents | Green, high conversion and yield | Longer reaction time, catalyst cost |

| Hydrazide Intermediate Route | Hydrazides, base-promoted cyclization | Versatile for functionalized derivatives | Multi-step, less direct |

The preparation of this compound can be effectively achieved through advanced oxidation of alkylbenzene precursors using ultrasonic electrochemical methods or via palladium-catalyzed carbonylation of iodobenzene derivatives. Both methods offer high yields and selectivity, with the latter providing a greener alternative using CO2 as a carbonyl source. These methods are supported by detailed research findings and patent literature, providing reliable and scalable routes for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: 5-Isopropyl-4-methoxy-2-methylbenzoic acid.

Reduction: 5-Isopropyl-4-methoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of aromatic aldehydes with biological systems.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The dimethoxy variant (C₁₂H₁₆O₃) replaces the methyl group at position 2 with a second methoxy group, increasing polarity and molecular weight compared to the target compound . The acetyl derivative (C₁₀H₁₀O₃) substitutes the isopropyl group with an acetyl moiety, reducing steric bulk but introducing electron-withdrawing effects that may alter reactivity .

- In contrast, the isopropyl group in the target compound provides steric hindrance, which may slow such reactions .

Physicochemical Properties

Analysis :

- The dimethoxy variant’s higher molecular weight and additional oxygen atom likely increase its boiling point compared to the target compound.

- The acetyl derivative’s lower molecular weight and electron-withdrawing group may reduce solubility in polar solvents relative to the methoxy-rich analogs .

Biological Activity

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by an isopropyl group and a methoxy substituent on a benzaldehyde backbone, suggests potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactive aldehyde group, which allows it to participate in various biochemical reactions. The compound exhibits several modes of action:

- Nucleophilic Substitution : It can undergo nucleophilic addition reactions with amines, forming imines that are crucial intermediates in metabolic pathways.

- Oxidative Stress Modulation : Similar compounds have been shown to interact with cellular antioxidation systems, potentially influencing oxidative stress responses in cells.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties, similar to other benzaldehyde derivatives.

- Cytotoxicity : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating possible anticancer activity .

- Influence on Cell Signaling : The compound may modulate cell signaling pathways by interacting with receptors or enzymes involved in signal transduction, which could affect various cellular processes .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibited antifungal properties | |

| Cytotoxicity | Inhibited growth in cancer cell lines | |

| Enzyme Interaction | Affected enzyme activity in metabolic pathways |

Case Study: Anticancer Activity

A study published in Molecular Cancer Therapeutics investigated the effects of various benzaldehyde derivatives, including this compound, on MLL leukemia cells. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth at low concentrations . This suggests its potential as a lead compound for further drug development.

Case Study: Antimicrobial Properties

Research has indicated that benzaldehydes can disrupt microbial cell membranes. A comparative analysis showed that this compound exhibited antifungal activity against Candida albicans, highlighting its potential as an antimicrobial agent .

Q & A

What are the recommended safety protocols for handling 5-Isopropyl-4-methoxy-2-methylbenzaldehyde in laboratory settings?

Basic Question

Answer:

When handling this compound, adhere to the following safety protocols:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .

- Ventilation: Work in a fume hood to minimize inhalation risks. Ensure eye-wash stations and safety showers are accessible .

- Storage: Keep the compound in a tightly sealed container, stored in a cool, dry, and well-ventilated area away from ignition sources .

- Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid environmental release. Dispose of waste via licensed facilities .

Which spectroscopic methods are employed to characterize this compound?

Basic Question

Answer:

Key spectroscopic techniques include:

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Resolves aromatic proton environments (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and isopropyl splitting patterns .

- ¹³C NMR: Confirms carbonyl (δ ~190 ppm) and quaternary carbons .

- Mass Spectrometry (MS): Determines molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of isopropyl or methoxy groups) .

How can researchers optimize the synthesis yield of this compound?

Advanced Question

Answer:

Optimization strategies include:

- Catalytic Conditions: Test transition-metal catalysts (e.g., Pd/C) for Friedel-Crafts alkylation or methoxylation steps. Monitor reaction kinetics via HPLC .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability. Avoid protic solvents that may hydrolyze the aldehyde group .

- Purification: Employ silica gel column chromatography with gradients of dichloromethane/hexane (1:1) to isolate the product from byproducts .

- Yield Calculation: Use gravimetric analysis post-purification and validate purity via HPLC (>95%) .

What methodologies assess the ecological toxicity and biodegradation potential of substituted benzaldehydes?

Advanced Question

Answer:

- OECD Guidelines: Follow Test No. 301 (Ready Biodegradability) to evaluate mineralization in aqueous systems .

- QSAR Modeling: Predict bioaccumulation (log P) and toxicity (LC50) using quantitative structure-activity relationships .

- Microcosm Studies: Simulate soil mobility and microbial degradation under controlled pH/temperature conditions .

- Regulatory Frameworks: Align with EFSA’s flavouring substance assessment protocols for environmental risk stratification .

How should contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Advanced Question

Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .

- Isotopic Labeling: Synthesize deuterated analogs to isolate specific proton environments .

- Collaborative Analysis: Share raw data with specialized profiling services (e.g., CC-DPS) for multi-technique validation .

What purification techniques are suitable for isolating this compound post-synthesis?

Basic Question

Answer:

- Column Chromatography: Use silica gel with dichloromethane/hexane (1:1) eluent. Monitor fractions via TLC (Rf ~0.5) .

- Recrystallization: Dissolve the crude product in hot ethanol and cool to −20°C for crystal formation .

- Distillation: For thermally stable batches, employ fractional distillation under reduced pressure (BP ~150–160°C at 10 mmHg) .

- Purity Validation: Confirm via melting point (169–171°C) and HPLC retention time matching .

How can researchers address gaps in ecological data (e.g., toxicity, biodegradation) for this compound?

Advanced Question

Answer:

- Tiered Testing: Start with in vitro assays (e.g., Daphnia magna acute toxicity) before progressing to in vivo models .

- Metabolomics: Use LC-MS to identify degradation metabolites in simulated wastewater systems .

- Collaborative Studies: Partner with regulatory bodies (e.g., EFSA) to align with standardized ecotoxicity frameworks .

What are the critical considerations for designing stability studies of this compound under varying storage conditions?

Advanced Question

Answer:

- Temperature/Humidity: Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation via HPLC .

- Light Sensitivity: Expose samples to UV-Vis radiation (300–800 nm) to assess photolytic decomposition .

- Oxidative Stability: Introduce air or peroxides to evaluate aldehyde oxidation to carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.